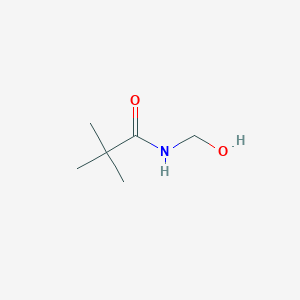
N-(Hydroxymethyl)-2,2-dimethylpropanamide
Vue d'ensemble
Description
Chemical compounds with a hydroxymethyl group (-CH2OH) attached to a nitrogen atom could be part of a larger molecule and can participate in a variety of chemical reactions. The hydroxymethyl group is polar, which can influence the solubility and reactivity of the compound .
Synthesis Analysis
The synthesis of such compounds would likely involve the reaction of a suitable amine with formaldehyde or a similar compound to introduce the hydroxymethyl group . The exact conditions and reagents would depend on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of the atoms and the nature of the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure .Chemical Reactions Analysis
Compounds with a hydroxymethyl group attached to a nitrogen atom can participate in a variety of chemical reactions. For example, they can undergo further reactions with a second equivalent of an active X-H bond .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .Applications De Recherche Scientifique
1. Nuclear Material Processing
- N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) has been studied for its ability to extract neptunium in nuclear material processing. DEHDMPA showed significant efficacy in the distribution and extraction of neptunium, especially in specific valence states (Ban et al., 2016).
- DEHDMPA has also been employed in the selective extraction of U(VI), demonstrating high efficiency and selectivity over other elements like Pu(IV) (Ban et al., 2011).
2. Spectrophotometric Analysis
- The chemical compound 3-chloro-N-hydroxy-2,2-dimethylpropanamide has been used in spectrophotometric analysis, showcasing its utility in forming stable complexes for analytical purposes (Shu, 2011).
3. Chemical Synthesis
- Research into the synthesis of 4,4-dimethyl-3-isoxazolidinone from 3-chloro-N-hydroxy-2,2-dimethylpropanamide has been conducted, indicating its potential as a precursor in organic synthesis (Gui-qiu & Chun-rui, 2004).
- N,N-dimethylpropanamide (DMAA) has been studied for its role in catalytic pyrolysis, important for the preparation of fine chemicals (Zhong-wei, 2008).
4. Flame Retardancy in Textiles
- N-hydroxymethyl-3-dimethylphosphonopropionamide (HDPP) was studied for its efficiency in providing flame retardancy to cellulosic fabrics, suggesting its utility in textile manufacturing (Gaan & Sun, 2007).
5. Crystallography and Molecular Structure
- Studies have been conducted on the crystal structures of compounds containing 2,2-dimethylpropanamide moieties, highlighting their utility in understanding molecular interactions and designing new materials (Yalcin et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(hydroxymethyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNMLDIYCUPXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydroxymethyl)-2,2-dimethylpropanamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

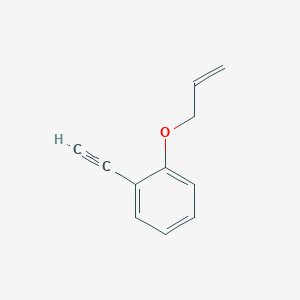

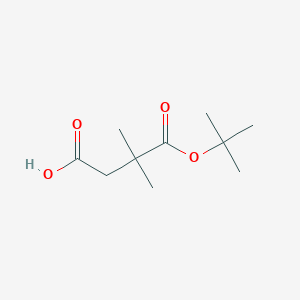

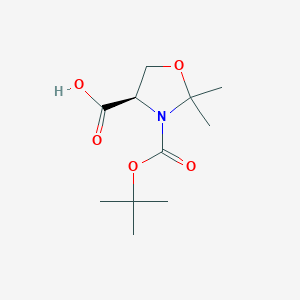

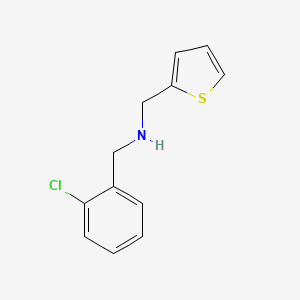
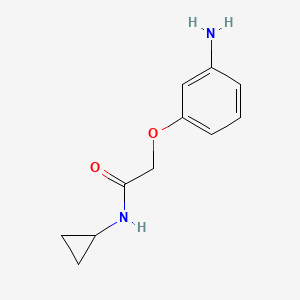
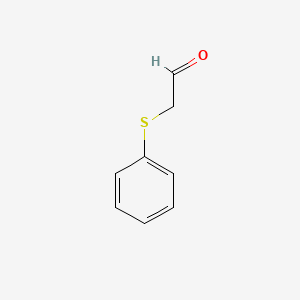
![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)


![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)